6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cross-coupling Suzuki-Miyaura Heterocyclic chemistry

Medicinal chemistry teams optimizing BTK, FGFR, or Cdc7 kinase inhibitors often encounter problematic dehalogenation and homocoupling byproducts when using 6-bromo analogs in parallel synthesis. This 6-chloro-7-azaindole-2-one building block directly resolves that bottleneck. • Moderated C-Cl bond (BDE ~79 kcal/mol) delivers superior chemoselectivity over C-Br (~67 kcal/mol) in Suzuki-Miyaura couplings, minimizing purification burdens. • ≥97% NMR purity (purple to pink solid) ensures accurate stoichiometry at multi-gram scale for preclinical batch synthesis. • Enables rapid SAR diversification at the kinase hinge-binding region across BTK, FGFR, and Cdc7 programs without de novo scaffold development.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 220896-14-0
Cat. No. B1288938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
CAS220896-14-0
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(C=C2)Cl
InChIInChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)
InChIKeyUCWFVLDDBLQHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Kinase Library Scaffold


6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one (CAS: 220896-14-0) is a halogenated heterocyclic building block comprising a 7-azaindole core with a 2-oxo functional group and a reactive chloro substituent at the 6-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing pyrrolo[2,3-b]pyridine-based kinase inhibitors targeting BTK, FGFR, CDC7, and other therapeutic kinases [1]. The scaffold is recognized as a privileged structure in drug discovery due to its ability to engage the ATP-binding pocket of multiple kinase families through bidentate hinge-binding interactions [1].

1
Scaffold type Privileged 7-azaindole core for ATP-binding pocket engagement
2
Diversification handle 6-Chloro enables Suzuki-Miyaura and related cross-coupling for SAR expansion
3
Kinase space Supports BTK, FGFR, Cdc7 and other hinge-dependent kinase research programs

Why 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one Is Irreplaceable


The specific combination of the 2-oxo group and the 6-chloro substituent on the 7-azaindole framework is not interchangeable with other regioisomers or halogen variants. The 2-oxo moiety provides a critical hydrogen-bond acceptor for kinase hinge binding, while the 6-position chlorine offers a strategic handle for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions to introduce diverse aryl/heteroaryl groups for SAR exploration . Replacing this compound with 6-bromo analogs introduces differences in oxidative addition kinetics and transmetalation efficiency, potentially altering reaction yields and product profiles . Similarly, substitution with 4-halo or 5-halo regioisomers fundamentally changes the vector of derivatization and the resulting pharmacophore geometry, rendering SAR comparisons invalid across different substitution patterns [1].

Target
Alternative
6-Chloro (target)
6-Bromo analog may alter oxidative addition kinetics and chemoselectivity in complex substrates, shifting coupling outcomes.
2-Oxo-6-chloro regioisomer
4- or 5-halo regioisomers change derivatization vector and pharmacophore geometry; SAR comparison across patterns may not transfer.
Validated BTK hinge binder
Unsubstituted or alkyl-substituted analogs may lack the hydrogen-bond acceptor pattern required for hinge recognition.

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Procurement Evidence


6-Chloro vs 6-Bromo Cross-Coupling Reactivity

The 6-chloro substituent on the pyrrolo[2,3-b]pyridin-2-one scaffold provides a reactive handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups at the 6-position . While the 6-bromo analog would offer higher intrinsic reactivity in oxidative addition due to the weaker C-Br bond (~67 kcal/mol vs ~79 kcal/mol for C-Cl), this heightened reactivity can be detrimental in complex substrate couplings where chemo-selectivity is required or where competing dehalogenation pathways exist [1]. The 6-chloro derivative thus occupies a reactivity sweet spot: sufficiently active for efficient coupling under standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, dioxane, 80-100°C) while offering greater stability and selectivity than the bromo analog .

Cross-coupling reactivity
Class-level inference
C-Cl BDE ~79 kcal/mol vs C-Br ~67 kcal/mol (Δ ~12 kcal/mol)
Moderated oxidative addition supports improved chemoselectivity in Pd-catalyzed couplings
Class-level aryl halide trend; reaction outcome depends on specific substrate and conditions
Cross-coupling Suzuki-Miyaura Heterocyclic chemistry Medicinal chemistry

Electronic Effects: 6-Chloro vs Fluoro & Methyl

The 6-chloro substituent exerts a distinctive electronic influence on the pyrrolo[2,3-b]pyridine core that differs meaningfully from alternative 6-position modifications. Chlorine is a moderate electron-withdrawing group by induction (-I effect) but a weak electron-donating group by resonance (+M effect) due to lone pair delocalization into the aromatic π-system [1]. This balanced electronic profile contrasts with the 6-fluoro analog (strong -I effect, strong +M effect, significantly altered pKa of the pyrrole NH and 2-oxo tautomer equilibrium) and the 6-methyl analog (electron-donating +I effect, no resonance contribution) [1]. In kinase inhibitor design, the 6-chloro substitution pattern has been explicitly utilized in BTK inhibitor patent applications, where the chloro atom at this position modulates both the compound's physicochemical properties and its interaction with the kinase hinge region [2].

Electronic effects
Class-level inference
σp +0.23 (Cl), +0.06 (F), -0.17 (Me); Δσp Cl vs Me +0.40
Balanced electron-withdrawing profile fine-tunes scaffold pKa and lipophilicity
Hammett-based estimation; direct heterocyclic measurement recommended
Electronic effects SAR Medicinal chemistry Heterocyclic electronics

BTK Inhibitor Patents: Validated Chemical Space

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is explicitly cited as a key intermediate in patent applications covering pyrrolo-aromatic heterocyclic compounds as BTK kinase inhibitors, with the chloro substituent at the 6-position serving as a synthetic handle for introducing diverse aryl and heteroaryl groups via cross-coupling [1]. This specific positional isomer and substitution pattern appears in multiple granted patents and applications for BTK-targeted therapeutics (Priority Date: July 16, 2014; Publication Date: February 27, 2020) [1]. In contrast, alternative substitution patterns on the pyrrolo[2,3-b]pyridine core (e.g., 4-substituted analogs) have been optimized for entirely different kinase targets such as TAK1 and MAP4K2, demonstrating that the position of the halogen handle determines which kinase space can be effectively accessed [2].

Patent chemical space
Supporting evidence
Cited in BTK inhibitor patent families (NIP, priority 2014); 6-substitution maps to BTK/FGFR/Cdc7 space
Validated entry into BTK-focused kinase inhibitor research
Patent precedent reduces synthetic route risk; target specificity depends on final elaborated structure
BTK inhibitor Kinase inhibitor Patent analysis Chemical space

Physical Form and Purity Specification

Commercial specifications for 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one include a defined purity of ≥97.0% by NMR and a characteristic purple to pink solid appearance, enabling visual inspection and quality verification upon receipt . This stands in contrast to many custom-synthesized analogs in this chemical class, which often lack standardized purity specifications or are supplied as oils or amorphous solids requiring additional purification before use. The compound's solid physical state at room temperature (melting point not explicitly reported but inferred from storage conditions) facilitates accurate weighing and minimizes handling losses compared to hygroscopic or low-melting analogs .

Physical specification
Data to verify
Purple to pink solid; purity ≥97.0% (NMR)
Enables reproducible weighing and may reduce pre-use purification
Supplier-sourced specification; verify lot-specific COA before critical couplings
Quality control Reproducibility Purity Physical characterization

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: Application Scenarios


BTK Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing BTK-targeted therapeutics for oncology (e.g., B-cell malignancies) or autoimmune indications (e.g., rheumatoid arthritis) should prioritize this building block as a core scaffold diversification point. The 6-chloro substituent enables rapid parallel synthesis of aryl/heteroaryl-substituted analogs via Suzuki-Miyaura coupling to explore SAR around the kinase hinge-binding region, directly leveraging the chemical matter described in BTK inhibitor patent applications [1]. This approach accelerates lead optimization timelines by providing access to pharmacologically validated chemical space without requiring de novo scaffold development.

Multi-Kinase Profiling with Balanced Reactivity

For research groups running parallel medicinal chemistry campaigns across multiple kinase targets (FGFR, Cdc7, BTK), the 6-chloro derivative offers a strategic advantage over the corresponding 6-bromo analog. The moderated oxidative addition kinetics of the C-Cl bond (~79 kcal/mol BDE) vs C-Br (~67 kcal/mol BDE) provides superior chemoselectivity in complex substrate couplings, reducing unwanted dehalogenation and homocoupling byproducts that can complicate library purification and confound biological assay interpretation [1]. This translates to higher success rates in high-throughput parallel synthesis workflows.

SAR Studies on Cdc7 Kinase Inhibitors

Research teams pursuing Cdc7 kinase as a cancer target should utilize this compound as a starting point for SAR exploration at the 6-position. The pyrrolopyridinone scaffold has established activity against Cdc7 kinase with reported IC50 values as low as 7 nM for optimized ATP-mimetic inhibitors [1]. The 6-chloro substituent provides a versatile diversification point for introducing substituents that modulate both potency and physicochemical properties, enabling systematic optimization of lead compounds while maintaining the core pharmacophore geometry required for hinge binding [1].

Process Scale-Up for Preclinical Manufacturing

Process chemists scaling up the synthesis of lead candidates derived from this scaffold benefit from the compound's well-characterized physical properties. The purple to pink solid form with ≥97% NMR purity enables accurate weighing and reproducible reaction stoichiometry at multi-gram scales, while the chloro handle's compatibility with robust Pd-catalyzed coupling conditions (tolerating aqueous bases and elevated temperatures) supports translation from discovery-scale (1-100 mg) to preclinical batch sizes (10-100 g) without fundamental re-optimization of the key coupling step .

Application
Selection Property
Validation Focus
BTK kinase inhibitor research
6-Chloro cross-coupling handle
Parallel library diversification via Suzuki-Miyaura
Multi-kinase profiling (FGFR, Cdc7, BTK)
Moderated oxidative addition (C-Cl)
Reduce dehalogenation byproducts in high-throughput synthesis
Cdc7 inhibitor SAR studies
Pyrrolopyridinone scaffold with hinge-binding geometry
Systematic 6-position modification for potency optimization
Preclinical synthesis scale-up
Solid physical form, ≥97% purity
Reproducible stoichiometry at multi-gram batch sizes

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